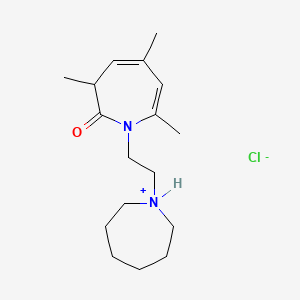
2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride is a complex organic compound It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps may include:
- Formation of the azepine ring through cyclization reactions.
- Introduction of substituents via alkylation or acylation reactions.
- Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
- Use of continuous flow reactors for efficient reaction control.
- Implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidation products.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one substituent with another under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors to modulate biological activity.
Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal transduction: Modulation of signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Azepine derivatives: Compounds with similar seven-membered ring structures.
Other heterocycles: Compounds containing different heteroatoms or ring sizes.
Uniqueness
The uniqueness of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride lies in its specific substituents and the resulting properties
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
1676-45-5 |
|---|---|
Fórmula molecular |
C17H29ClN2O |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
1-[2-(azepan-1-ium-1-yl)ethyl]-3,5,7-trimethyl-3H-azepin-2-one;chloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-14-12-15(2)17(20)19(16(3)13-14)11-10-18-8-6-4-5-7-9-18;/h12-13,15H,4-11H2,1-3H3;1H |
Clave InChI |
ZHXLAGJLJDTKKK-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C=C(N(C1=O)CC[NH+]2CCCCCC2)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


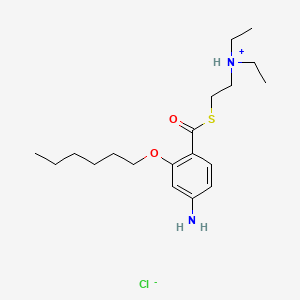
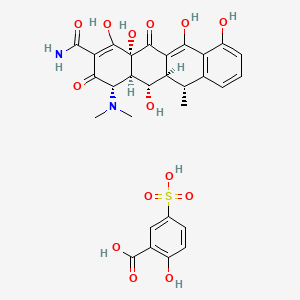


![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

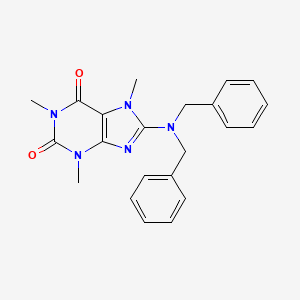
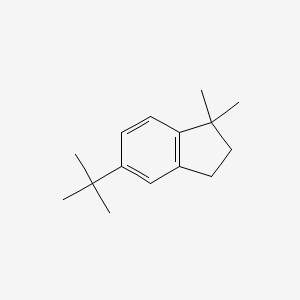
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
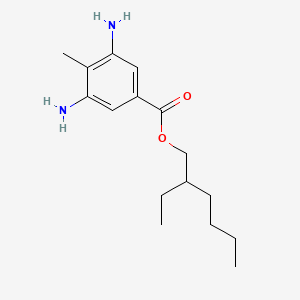

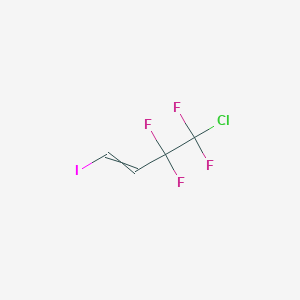
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
